REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:18])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:7][CH:6]=1.Cl[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1.[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH3:1][CH:2]([O:18][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1)[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:7][CH:6]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(COC1=CC=C(C=C1)OC1=CC=CC=C1)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
was stirred at an inner temperature of 85° to 90° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WASH
|
Details
|
the resultant mixture was washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with 35% hydrochloric acid (5 g) twice
|
Type
|
WASH
|
Details
|
The hydrochloric acid layer was washed with toluene (10 g)
|
Type
|
ADDITION
|
Details
|
A 10% aqueous sodium hydroxide solution was added
|
Type
|
EXTRACTION
|
Details
|
The basic mixture was further extracted with toluene (10 g) twice
|
Type
|
WASH
|
Details
|
the toluene layer was washed with a 10% aqueous sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous sodium chloride solution in order and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(COC1=CC=C(C=C1)OC1=CC=CC=C1)OC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |